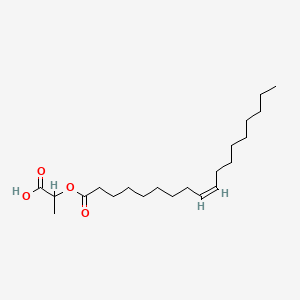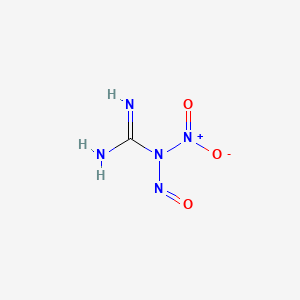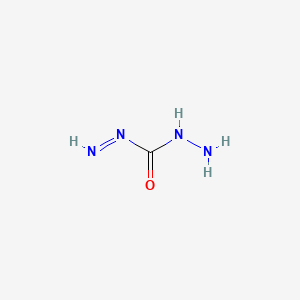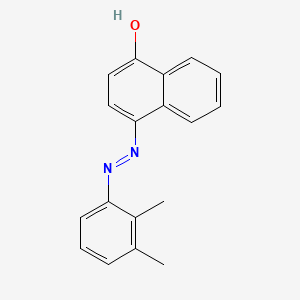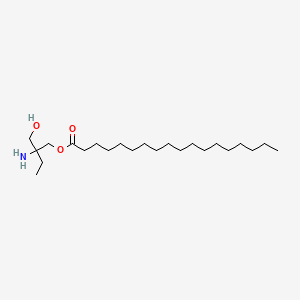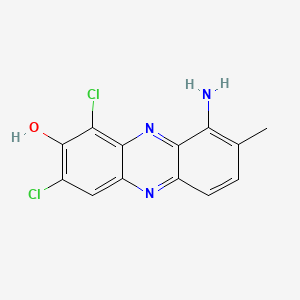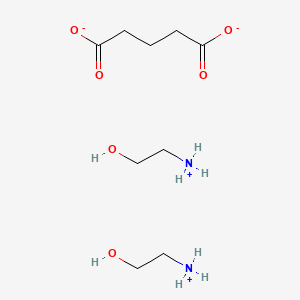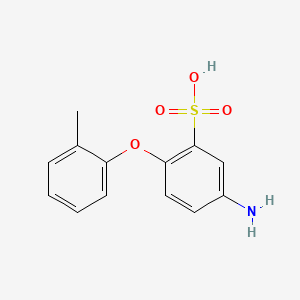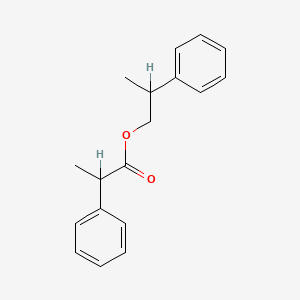
2-Phenylpropyl 2-phenylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpropyl 2-phenylpropionate is an organic compound with the molecular formula C18H20O2 It is a member of the ester family, characterized by the presence of a phenylpropyl group attached to a phenylpropionate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpropyl 2-phenylpropionate typically involves the esterification of 2-phenylpropionic acid with 2-phenylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylpropyl 2-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Phenylpropyl 2-phenylpropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenylpropyl 2-phenylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The phenyl groups can participate in aromatic interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but different functional groups.
2-Phenyl-2-propanol: An alcohol derivative with a similar phenylpropyl structure.
Uniqueness
2-Phenylpropyl 2-phenylpropionate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific applications where esters are preferred .
Propriétés
Numéro CAS |
66255-91-2 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2-phenylpropyl 2-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c1-14(16-9-5-3-6-10-16)13-20-18(19)15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
Clé InChI |
SZNYOTYMJZKVGV-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


